REACTION_SMILES
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[BH4-:1].[CH3:17][CH2:18][OH:19].[Cl:3][c:4]1[n:5][c:6]2[cH:7][c:8]([CH3:16])[cH:9][cH:10][c:11]2[cH:12][c:13]1[CH:14]=[O:15].[Na+:2].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[Cl:3][c:4]1[n:5][c:6]2[cH:7][c:8]([CH3:16])[cH:9][cH:10][c:11]2[cH:12][c:13]1[CH2:14][OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2cc(C=O)c(Cl)nc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1ccc2cc(CO)c(Cl)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |